methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C21H18FN3O5 and a molecular weight of 411.38 g/mol This compound is characterized by the presence of a pyridazinone ring, a fluoro-substituted methoxyphenyl group, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multistep organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluoro-substituted methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyridazinone Ring: The acylated product undergoes cyclization with hydrazine to form the pyridazinone ring.
Esterification: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Methyl 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the presence of both a fluoro-substituted methoxyphenyl group and a pyridazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18FN3O5 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18FN3O5/c1-29-18-11-14(22)5-8-16(18)17-9-10-20(27)25(24-17)12-19(26)23-15-6-3-13(4-7-15)21(28)30-2/h3-11H,12H2,1-2H3,(H,23,26) |
InChI Key |
XMHAXQJEHMOLID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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